L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine
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Overview
Description
L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine is a peptide compound composed of four amino acids: phenylalanine, cysteine, and two leucine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic reagents under controlled pH conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds with target proteins, altering their structure and function. This peptide can also inhibit enzymes by binding to their active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar structural features.
L-Leucyl-L-leucine: Another dipeptide with two leucine residues.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic dipeptide with distinct conformational properties.
Uniqueness
L-Phenylalanyl-L-cysteinyl-L-leucyl-L-leucine is unique due to the presence of cysteine, which allows for disulfide bond formation, adding stability and functionality to the peptide
Properties
CAS No. |
918528-57-1 |
---|---|
Molecular Formula |
C24H38N4O5S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O5S/c1-14(2)10-18(22(30)27-19(24(32)33)11-15(3)4)26-23(31)20(13-34)28-21(29)17(25)12-16-8-6-5-7-9-16/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
AAGULIZTQJVYJQ-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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